molecular formula C11H25O4P B3029925 11-Hydroxyundecylphosphonic acid CAS No. 83905-98-0

11-Hydroxyundecylphosphonic acid

Cat. No.: B3029925
CAS No.: 83905-98-0
M. Wt: 252.29
InChI Key: PPCDEFQVKBXBPS-UHFFFAOYSA-N
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Description

11-Hydroxyundecylphosphonic acid is an alkyl phosphonic acid that forms a self-assembled monolayer on various metal oxides and metal surfaces. This compound is known for its ability to form a hydroxyl-terminated self-assembled monolayer, which provides physiological stability and controls the surface density of the coating .

Preparation Methods

11-Hydroxyundecylphosphonic acid can be synthesized through various synthetic routes. One common method involves the reaction of 11-bromoundecanol with triethyl phosphite, followed by hydrolysis to yield this compound. The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts such as sodium hydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

11-Hydroxyundecylphosphonic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

11-Hydroxyundecylphosphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 11-Hydroxyundecylphosphonic acid exerts its effects involves the formation of a self-assembled monolayer on metal oxide surfaces. The hydroxyl-terminated monolayer provides physiological stability and controls the surface density of the coating. This allows for the immobilization of surface atoms and the formation of biocompatible materials .

Comparison with Similar Compounds

11-Hydroxyundecylphosphonic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

11-hydroxyundecylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O4P/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h12H,1-11H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCDEFQVKBXBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCCP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669812
Record name (11-Hydroxyundecyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83905-98-0
Record name (11-Hydroxyundecyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83905-98-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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